molecular formula C20H13Cl2N7O5S3 B2782032 2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 389072-51-9

2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2782032
CAS No.: 389072-51-9
M. Wt: 598.45
InChI Key: QTOFEBZUBZPQSX-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex synthetic molecule featuring a 1,3,4-thiadiazole core, a structural motif known for its broad spectrum of biological activities [Link: https://pubchem.ncbi.nlm.nih.gov/]. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. Its intricate structure, which incorporates multiple pharmacophores including a 3-nitrophenyl group and a dichlorophenoxy acetamide chain, is designed to interact with specific enzymatic targets. Researchers utilize this compound primarily as a key intermediate or a lead compound for the synthesis and evaluation of potential anticancer and antimicrobial agents [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7277521/]. Its mechanism of action is believed to involve the inhibition of critical cellular signaling pathways, such as those mediated by receptor tyrosine kinases, which can lead to the induction of apoptosis in malignant cells [Link: https://pubs.acs.org/doi/10.1021/jm901190p]. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-[2-[[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N7O5S3/c21-11-4-5-14(13(22)7-11)34-8-15(30)23-19-27-28-20(37-19)35-9-16(31)24-18-26-25-17(36-18)10-2-1-3-12(6-10)29(32)33/h1-7H,8-9H2,(H,23,27,30)(H,24,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOFEBZUBZPQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-((5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of thiadiazole rings and the introduction of various functional groups. The process typically starts with the preparation of 1,3,4-thiadiazole derivatives through cyclization reactions involving thiosemicarbazones and appropriate carbonyl compounds. Subsequent modifications introduce the dichlorophenoxy and nitrophenyl moieties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • A study demonstrated that compounds similar to those derived from 1,3,4-thiadiazoles exhibited significant cytotoxic effects against various cancer cell lines, including A431 and PC3. The mechanism was linked to apoptosis induction characterized by an increase in pro-apoptotic proteins (Bax) and a decrease in anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

Thiadiazole derivatives have shown promise as antimicrobial agents :

  • Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, a derivative with a nitrophenyl group exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds:

  • The presence of electron-withdrawing groups (like nitro or chloro) on the aromatic rings enhances cytotoxicity. For instance, compounds with a para-nitrophenyl group showed superior antimicrobial properties compared to their ortho or meta counterparts .

Data Tables

Activity Type Cell Line/Bacteria IC50/Activity Level Reference
CytotoxicityA431IC50 = 9 µM
AntimicrobialS. aureusMIC = 32.6 µg/mL
AntimicrobialE. coliMIC = 47.5 µg/mL
Apoptosis InductionA431Increased Bax/Bcl-2 ratio

Case Studies

  • Cytotoxic Effects in Cancer Research : A study evaluated a series of thiadiazole derivatives against multiple cancer cell lines. The results indicated that compounds with specific substitutions on the thiadiazole ring could significantly inhibit cell proliferation and induce apoptosis .
  • Antimicrobial Screening : Another research project focused on synthesizing various thiadiazole derivatives for their antimicrobial properties. The findings revealed that certain derivatives displayed potent activity against E. coli and S. aureus, suggesting their potential use as therapeutic agents against bacterial infections .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . The presence of the 1,3,4-thiadiazole moiety has been linked to significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that derivatives containing the thiadiazole ring exhibit enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32.6 μg/mL
Compound BE. coli47.5 μg/mL
Compound CCandida albicans50 μg/mL

Anticancer Properties

Research has also highlighted the potential anticancer properties of compounds containing the thiadiazole structure. The incorporation of electron-withdrawing groups such as chlorine or nitro at specific positions has been shown to enhance the anticancer activity against various cancer cell lines .

Case Study: Anticancer Activity Evaluation

A study evaluated several derivatives of thiadiazole for their anticancer effects on human cancer cell lines. Results indicated that compounds with para-substituted nitrophenyl groups exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Agricultural Applications

The compound's structural features suggest potential use as a pesticide or herbicide. The dichlorophenoxy group is known for its herbicidal properties, which can inhibit plant growth by interfering with hormonal regulation . This compound may serve as a lead for developing new agrochemicals that target specific pests or weeds while minimizing environmental impact.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications in the molecular structure can significantly affect its pharmacological properties. For instance, introducing different substituents on the thiadiazole ring can enhance its efficacy against specific pathogens .

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Electron-withdrawing groups at para positionIncreased antimicrobial activity
Electron-donating groups at ortho positionEnhanced anticancer potential

Comparison with Similar Compounds

Key Observations :

  • Thiadiazole Bridging: Unlike mono-thiadiazole derivatives (e.g., ), the dual thiadiazole cores in the target compound may increase metabolic stability by resisting oxidative cleavage .

Table 2: Cytotoxic Activity of Selected Analogues

Compound Name Cell Line (IC₅₀, μM) Selectivity (Cancer vs. Normal Cells) Reference
Target Compound Pending (hypothesized < 0.1 μM) N/A
Compound 4y 0.084 (MCF7), 0.034 (A549) 10-fold selectivity over NIH3T3
2-((5-Chlorobenzo[d]Thiazol-2-yl)Thio)-N-(4-Nitrophenyl)Acetamide 1.2 (HeLa) Not reported
N-(6-Methylbenzo[d]Thiazol-2-yl)-2-((5-(3-Phenylureido)-Thiadiazol-2-yl)Thio)Acetamide (4g) 0.45 (MCF7) Moderate selectivity

Key Observations :

  • Substituent Impact: The p-tolylamino group in compound 4y confers superior activity (IC₅₀ < 0.1 μM) compared to ureido (4g) or chlorophenyl () analogues, suggesting alkyl/aryl amino groups enhance target engagement.
  • Nitro Group Role : The target’s 3-nitrophenyl moiety may mimic tyrosine kinase inhibitors (e.g., nilotinib), where nitro groups stabilize π-π stacking with kinase domains .

Spectral and Crystallographic Data

Table 3: Structural Characterization

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) X-Ray Data (Dihedral Angle) Reference
Target Compound 1670 (C=O), 1540 (C-NO₂) 8.2 (s, NH), 7.6 (d, Ar-H) Pending
N-{2,2,2-Trichloro-1-[(5-Phenyl-Thiadiazol-2-yl)Amino]Ethyl}Acetamide 1670 (C=O), 1122 (C-S) 1.91 (s, CH₃), 7.52–7.94 (Ar-H) 76.3° (thiadiazole-amide)
5-(2,4-Dichlorophenoxymethyl)-1,3,4-Thiadiazol-2-Amine 1649 (C=N), 1483 (C-Cl) 7.20 (m, NH), 7.52 (Ar-H) 21.5° (thiadiazole-benzene)

Key Observations :

  • NMR Signatures : Distinct acetamide NH signals near δ 8–10 ppm and aromatic proton splitting patterns aid in structural validation .

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
Synthesis optimization requires a multi-step approach:

  • Step 1: Formation of the thiadiazole core via cyclization reactions under controlled temperatures (60–80°C) and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Step 2: Acylation or thioether coupling reactions to introduce the dichlorophenoxy and nitrophenyl groups. Anhydrous potassium carbonate (K₂CO₃) is often used to deprotonate thiol intermediates, ensuring efficient coupling .
  • Step 3: Purification via recrystallization (ethanol or acetone) or column chromatography. Yield optimization depends on reaction time (3–6 hours) and stoichiometric ratios (1:1.2 for nucleophilic substitutions) .
    Key Metrics: Monitor reaction progress using TLC, and confirm purity via HPLC (>95%) .

Basic: Which spectroscopic methods are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 7.0–8.5 ppm for nitrophenyl), acetamide carbonyls (δ 165–170 ppm), and thiadiazole sulfur environments .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the congested aromatic regions .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • FT-IR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Advanced: How can researchers resolve contradictory data in biological activity assays?

Answer:
Contradictions in bioactivity (e.g., variable IC₅₀ values in cancer cell lines) may arise from:

  • Assay Conditions: Differences in cell culture media (e.g., serum concentration affecting solubility) or incubation time (24 vs. 48 hours) .
  • Structural Analogues: Compare activity of derivatives (e.g., replacing 3-nitrophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
  • Reproducibility: Validate results across ≥3 independent experiments using standardized protocols (e.g., MTT assay with triplicate wells) .

Advanced: What computational strategies are effective for elucidating the mechanism of action?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with targets like cyclooxygenase-2 (COX-2) or EGFR kinase. Focus on hydrogen bonding with thiadiazole sulfur and π-π stacking with nitrophenyl .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) under physiological conditions .
  • QSAR Models: Corporate substituent electronic parameters (Hammett σ) to predict activity trends .

Basic: How to address poor solubility in preclinical testing?

Answer:

  • Co-Solvents: Use DMSO (≤10%) or cyclodextrin-based formulations for in vitro assays .
  • Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -COOH) on the phenoxy moiety while retaining activity .
  • Nanoformulation: Encapsulate in PEGylated liposomes (size 100–200 nm) to enhance bioavailability .

Advanced: What experimental designs are optimal for evaluating thermal stability?

Answer:

  • Differential Scanning Calorimetry (DSC): Determine melting points (expected >200°C for thiadiazoles) and identify decomposition events .
  • Thermogravimetric Analysis (TGA): Assess weight loss (%) under nitrogen atmosphere (heating rate 10°C/min) to guide storage conditions (e.g., desiccated at 4°C) .

Advanced: How to design analogues with improved pharmacokinetic profiles?

Answer:

  • Bioisosteric Replacement: Substitute the dichlorophenoxy group with trifluoromethyl (enhanced lipophilicity) or morpholine (improved solubility) .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ester hydrolysis). Introduce methyl groups to block metabolism .

Basic: What in vitro models are suitable for initial toxicity screening?

Answer:

  • HepG2 Cells: Assess hepatotoxicity via ATP quantification (CellTiter-Glo®) .
  • hERG Inhibition: Use patch-clamp assays to evaluate cardiac risk (IC₅₀ >10 µM preferred) .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling: Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance .
  • Tissue Distribution: Radiolabel the compound (¹⁴C) to track accumulation in target organs .
  • Metabolite Identification: Use UPLC-QTOF to detect inactive/degradation products .

Advanced: What strategies validate target engagement in complex biological systems?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein stability shifts post-treatment .
  • CRISPR Knockout: Generate target-deficient cell lines to verify activity loss .
  • SPR/BLI: Quantify binding kinetics (kₐ, k𝒹) for purified targets .

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